molecular formula C6H14O3 B089540 2-(2-Hydroxypropoxy)propan-1-ol CAS No. 106-62-7

2-(2-Hydroxypropoxy)propan-1-ol

Cat. No. B089540
Key on ui cas rn: 106-62-7
M. Wt: 134.17 g/mol
InChI Key: DUFKCOQISQKSAV-UHFFFAOYSA-N
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Patent
US06001341

Procedure details

The hydroxypropylcellulose is dispersed in deionized water until complete swelling takes place. A solution of acetal dibenzylidene sorbitol, dipropyleneglycol, PEG 300 and propylene glycol is prepared, it is heated to 70° C. and then the propylenecarbonate is added, under stirring. The solution of PPG 27 glyceryl ether, Cosmacol ELI, 2-octyl dodecanol, perfume and preservative, previously prepared, is added to this solution, the temperature being maintained constant at 70° C.
[Compound]
Name
hydroxypropylcellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
propylenecarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
PPG 27 glyceryl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:6][CH2:7][CH:8]([O:12]C)[CH2:9]OC)[CH2:3][O:4]C.C(C(CCCCCCCCCC)CO)CCCCCCC>O>[CH3:9][CH:8]([OH:12])[CH2:7][O:6][CH:2]([CH2:3][OH:4])[CH3:1].[CH2:3]([OH:4])[CH:2]([OH:6])[CH3:1]

Inputs

Step One
Name
hydroxypropylcellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
propylenecarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
PPG 27 glyceryl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COC)OCC(COC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)C(CO)CCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to this solution
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained constant at 70° C.

Outcomes

Product
Name
Type
product
Smiles
CC(COC(C)CO)O
Name
Type
product
Smiles
C(C(C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06001341

Procedure details

The hydroxypropylcellulose is dispersed in deionized water until complete swelling takes place. A solution of acetal dibenzylidene sorbitol, dipropyleneglycol, PEG 300 and propylene glycol is prepared, it is heated to 70° C. and then the propylenecarbonate is added, under stirring. The solution of PPG 27 glyceryl ether, Cosmacol ELI, 2-octyl dodecanol, perfume and preservative, previously prepared, is added to this solution, the temperature being maintained constant at 70° C.
[Compound]
Name
hydroxypropylcellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
propylenecarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
PPG 27 glyceryl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:6][CH2:7][CH:8]([O:12]C)[CH2:9]OC)[CH2:3][O:4]C.C(C(CCCCCCCCCC)CO)CCCCCCC>O>[CH3:9][CH:8]([OH:12])[CH2:7][O:6][CH:2]([CH2:3][OH:4])[CH3:1].[CH2:3]([OH:4])[CH:2]([OH:6])[CH3:1]

Inputs

Step One
Name
hydroxypropylcellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
propylenecarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
PPG 27 glyceryl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COC)OCC(COC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)C(CO)CCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to this solution
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained constant at 70° C.

Outcomes

Product
Name
Type
product
Smiles
CC(COC(C)CO)O
Name
Type
product
Smiles
C(C(C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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